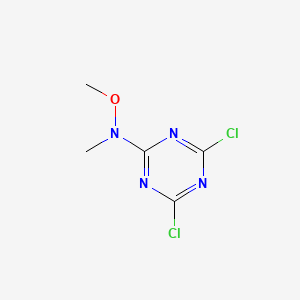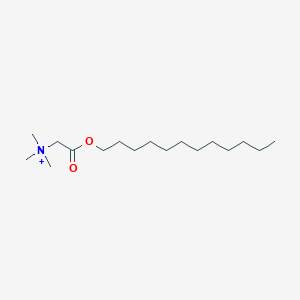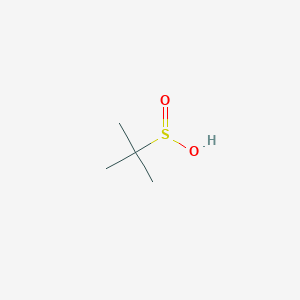
2-Methylpropane-2-sulfinic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Polymer Synthesis and Applications
2-Acrylamido-2-methylpropane sulfonic acid (AMPS), closely related to 2-methylpropane-2-sulfinic acid, has been extensively studied for its applications in polymer synthesis. Its homopolymers and copolymers exhibit heat resistance, salt tolerance, and shear resistance, making them useful in oil-gas exploitation, water treatment, coatings, biological drugs, and engineering materials. These properties are crucial for solving complex problems in oil-gas field exploitation (Zhang Hong, 2006).
Development of Advanced Materials
Poly(2-acrylamido-2-methylpropane sulfonic acid) is a polyelectrolyte with numerous industrial applications. Its versatility is enhanced by employing reversible addition fragmentation chain transfer (RAFT) polymerization for the preparation of well-defined homopolymers and block copolymers. These materials have potential applications in various fields due to their unique properties (Bray et al., 2017).
Chemical Synthesis and Reactions
2-Methylpropane-2-sulfinic acid and its derivatives play a significant role in chemical synthesis. For instance, tert-Butylsulfonyl Chloride, derived from 2-methylpropane-2-sulfinic acid, is used as a sulfonylating agent and a precursor to tert-butyl cations (Quintero & Meza-León, 2005).
Sensor Technology
The acid and its derivatives have been employed in the fabrication of humidity sensors. A study demonstrated the use of a microporous polyethylene film grafted with 2-acrylamido-2-methylpropane sulfonic acid for creating a humidity sensor with long-term stability and water resistance (Sakai et al., 1987).
Organic Chemistry and Catalysis
2-Methylpropane-2-sulfinic acid derivatives are also significant in organic chemistry. They have been used in studies to understand the mechanisms of stereoselective nucleophilic 1,2-addition reactions, providing insights into the factors influencing diastereomeric ratios in these reactions (Hennum et al., 2014).
Environmental Applications
The derivatives of 2-methylpropane-2-sulfinic acid have found use in environmental applications, such as in the synthesis of polyacrylamide for water treatment chemicals and oil-displacing agents. Research has been conducted on reusing residues from its production process to create value-added products (Wang & Feng, 2011).
Direcciones Futuras
Future research directions could include studying the kinetics of the inverse emulsion copolymerization of acrylamide and 2-acrylamido-2-methylpropane sulfonic acid sodium salt with the aim of preparing drag reduction additives for turbulent aqueous flows . Additionally, the synthesis of poly(2-acrylamido-2-methylpropane sulfonic acid) and its block copolymers with methyl methacrylate and 2-hydroxyethyl methacrylate by quasiliving radical polymerization catalyzed by a cyclometalated ruthenium (II) complex has been explored .
Propiedades
IUPAC Name |
2-methylpropane-2-sulfinic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S/c1-4(2,3)7(5)6/h1-3H3,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWLIIPTRMQEAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00330233 | |
| Record name | 2-methylpropane-2-sulfinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00330233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpropane-2-sulfinic acid | |
CAS RN |
29099-08-9 | |
| Record name | NSC227866 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methylpropane-2-sulfinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00330233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpropane-2-sulfinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



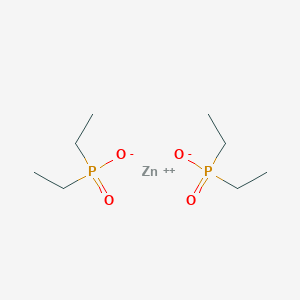
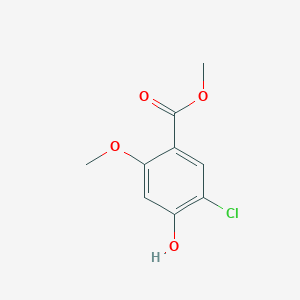



![4,8-Dioxatricyclo[5.1.0.03,5]octane](/img/structure/B3050765.png)


